molecular formula C11H10ClN3O2 B2623137 6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 58137-45-4

6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B2623137
CAS RN: 58137-45-4
M. Wt: 251.67
InChI Key: DHJODGLSYSYFJH-UHFFFAOYSA-N
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Description

6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione, or 6-CAMMP, is a heterocyclic compound with a unique structure and a wide range of applications in the scientific and medical fields. It is a derivative of pyrimidine and has been used in the synthesis of various pharmaceuticals, as well as in the study of enzyme inhibition.

Scientific Research Applications

6-CAMMP has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, specifically the enzymes involved in the nitric oxide pathway. It has also been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 6-CAMMP has been used to study the effects of oxidative stress and its role in the development of various diseases.

Mechanism of Action

The mechanism of action of 6-CAMMP is not completely understood. It is believed to act as an inhibitor of several enzymes involved in the nitric oxide pathway, including nitric oxide synthase (NOS), cyclooxygenase (COX), and lipoxygenase (LOX). It is also believed to act as an antioxidant, scavenging reactive oxygen species (ROS). Additionally, 6-CAMMP has been shown to inhibit the action of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
6-CAMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the action of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide. This inhibition leads to decreased levels of nitric oxide in the body, which can lead to decreased inflammation and improved blood flow. Additionally, 6-CAMMP has been shown to act as an antioxidant, scavenging reactive oxygen species (ROS) and thus preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

6-CAMMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of applications, and is relatively stable. Additionally, it is relatively non-toxic and has a low potential for side effects. However, 6-CAMMP also has some limitations, such as its relatively high cost and the fact that it is not soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for 6-CAMMP research. One potential direction is the development of more effective inhibitors of the enzymes involved in the nitric oxide pathway, as well as the development of more effective inhibitors of the enzyme cyclooxygenase-2 (COX-2). Additionally, further research could be done on the effects of 6-CAMMP on oxidative stress and its role in the development of various diseases. Additionally, research could be done on the potential applications of 6-CAMMP in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Finally, further research could be done on the potential mechanisms of action of 6-CAMMP and its effects on the body.

Synthesis Methods

6-CAMMP can be synthesized through several methods. The most common method is the reaction of 4-chloroaniline with 3-methyl-2,4-diaminopyrimidine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and yields 6-CAMMP in a yield of up to 90%. Other methods of synthesis involve the use of a palladium catalyst, the reaction of 4-chloroaniline with 2,4-diaminopyrimidine, or the reaction of 4-chloroaniline with 2,4-dihydroxy-3-methylpyrimidine.

properties

IUPAC Name

6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-7(12)3-5-8/h2-6,13H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJODGLSYSYFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332120
Record name 6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione

CAS RN

58137-45-4
Record name 6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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